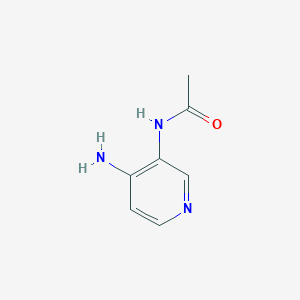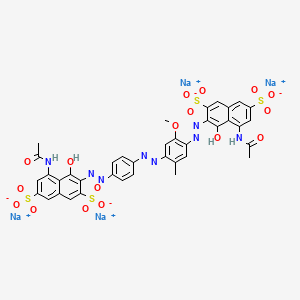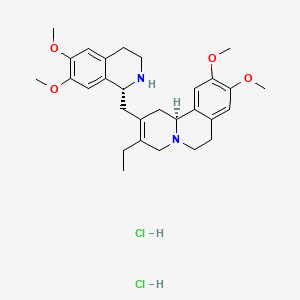
2H-1-Benzopyran-2-one, 3,3'-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzopyran family, which is characterized by a fused benzene and pyran ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives with phenylmethylene intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the desired product. The reaction temperature, solvent choice, and reaction time are critical parameters that influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The phenylmethylene bridge may contribute to the compound’s ability to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis[4-hydroxy-]
- 2H-1-Benzopyran-2-one, 7-methoxy-
- 2H-1-Benzopyran-2-one, 3-(1,1-dimethyl-2-propenyl)-7-hydroxy-6-methoxy-
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) stands out due to its unique combination of hexyl and hydroxyl groups, which enhance its solubility and reactivity
This comprehensive overview highlights the significance of 2H-1-Benzopyran-2-one, 3,3’-(phenylmethylene)bis(6-hexyl-4,7-dihydroxy-) in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.
属性
| 6322-95-8 | |
分子式 |
C37H40O8 |
分子量 |
612.7 g/mol |
IUPAC 名称 |
6-hexyl-3-[(6-hexyl-4,7-dihydroxy-2-oxochromen-3-yl)-phenylmethyl]-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C37H40O8/c1-3-5-7-10-16-23-18-25-29(20-27(23)38)44-36(42)32(34(25)40)31(22-14-12-9-13-15-22)33-35(41)26-19-24(17-11-8-6-4-2)28(39)21-30(26)45-37(33)43/h9,12-15,18-21,31,38-41H,3-8,10-11,16-17H2,1-2H3 |
InChI 键 |
JBLNKXDECGBIDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2O)C(C3=CC=CC=C3)C4=C(C5=C(C=C(C(=C5)CCCCCC)O)OC4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






